

# Investigating Pericyte Loss in Diabetic Retinopathy with Faricimab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Faricimab |           |
| Cat. No.:            | B15580027 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults, characterized by progressive damage to the retinal microvasculature. A key early event in the pathogenesis of DR is the loss of pericytes, cells that ensheath and stabilize retinal capillaries. Pericyte dropout leads to capillary instability, increased vascular permeability, microaneurysm formation, and ultimately, neovascularization.[1][2] The angiopoietin-2 (Ang-2) and vascular endothelial growth factor-A (VEGF-A) signaling pathways are critically implicated in this process.[2][3] Elevated levels of Ang-2 in the diabetic retina destabilize blood vessels by interfering with the protective Ang-1/Tie2 signaling, leading to pericyte detachment and apoptosis.[2][4] Concurrently, increased VEGF-A promotes vascular leakage and angiogenesis.

**Faricimab** is a bispecific antibody that independently binds to and neutralizes both Ang-2 and VEGF-A.[5][6] This dual mechanism of action presents a promising therapeutic strategy to not only inhibit the downstream effects of VEGF-A but also to address the upstream vascular destabilization driven by Ang-2, potentially preventing or reversing pericyte loss. These application notes provide a framework for utilizing **faricimab** as a tool to investigate pericyte loss in preclinical models of diabetic retinopathy.

## **Key Signaling Pathways in Pericyte Loss**



The interplay between the Angiopoietin/Tie2 and VEGF pathways is crucial in maintaining retinal vascular homeostasis. In diabetic retinopathy, this balance is disrupted.



Click to download full resolution via product page

**Figure 1:** Signaling pathways in diabetic retinopathy and the mechanism of **faricimab**.



# **Quantitative Data from Preclinical and Clinical Studies**

While direct quantification of pericyte numbers following **faricimab** treatment in published studies is limited, data from related investigations provide a strong rationale for its use in studying pericyte loss.

Table 1: Preclinical Data on Ang-2 Induced Pericyte Loss in Non-Diabetic Rats

| Treatment Group                                                                                    | Pericyte Number<br>(cells/mm² of capillary<br>area) | Percentage Reduction vs. Control |
|----------------------------------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------|
| Control (PBS)                                                                                      | 2,871 ± 550                                         | -                                |
| Ang-2 (330 ng)                                                                                     | 2,490 ± 380                                         | 13%                              |
| Ang-2 (1 μg)                                                                                       | 2,260 ± 430                                         | 22%                              |
| Data adapted from a study involving intravitreal injection of recombinant Ang-2 in normal rats.[1] |                                                     |                                  |

Table 2: Key Outcomes from **Faricimab** Phase III Clinical Trials in Diabetic Macular Edema (YOSEMITE & RHINE)



| Outcome Measure                                                                                                                                                                                      | Faricimab Arms              | Aflibercept Arm      |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|----------------------|
| Mean Change in Best-<br>Corrected Visual Acuity<br>(BCVA) at 1 year                                                                                                                                  | Non-inferior to aflibercept | -                    |
| Reduction in Central Subfield<br>Thickness (CST)                                                                                                                                                     | Greater reductions observed | -                    |
| Improvement in Diabetic Retinopathy Severity Scale (DRSS) Score (≥2 steps)                                                                                                                           | >40% of patients            | Similar to faricimab |
| Dosing Interval                                                                                                                                                                                      | Up to every 16 weeks        | Every 8 weeks        |
| These clinical trials demonstrate faricimab's efficacy in improving overall retinal health in diabetic eye disease, which is intrinsically linked to vascular stability and pericyte function.[7][8] |                             |                      |

# **Experimental Protocols**

# Protocol 1: In Vivo Model of Diabetic Retinopathy and Faricimab Administration

This protocol outlines the induction of diabetes in a rodent model and the subsequent administration of **faricimab** to investigate its effects on pericyte loss.



Click to download full resolution via product page

**Figure 2:** Workflow for in vivo investigation of **faricimab** on pericyte loss.



#### Materials:

- Streptozotocin (STZ)
- Citrate buffer (pH 4.5)
- Faricimab
- Sterile saline (vehicle control)
- Anesthesia (e.g., ketamine/xylazine cocktail)
- 33-gauge needles for intravitreal injection
- Glucometer and test strips

#### Procedure:

- Diabetes Induction:
  - Induce diabetes in adult male rodents (e.g., Sprague-Dawley rats or C57BL/6J mice) via a single intraperitoneal injection of STZ (e.g., 60 mg/kg in rats).
  - House animals with free access to food and water.
- Confirmation of Hyperglycemia:
  - Monitor blood glucose levels 48-72 hours post-STZ injection and weekly thereafter.
  - Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
- Animal Grouping (example):
  - Group 1: Non-diabetic control (citrate buffer injection only) + intravitreal vehicle.
  - Group 2: Diabetic + intravitreal vehicle.
  - Group 3: Diabetic + intravitreal faricimab (dose to be optimized, e.g., based on human equivalent dose).



- Intravitreal Injection:
  - At a predetermined time point after diabetes confirmation (e.g., 4 weeks), anesthetize the animals.
  - Under a dissecting microscope, perform an intravitreal injection of 2-5 μL of **faricimab** or vehicle into the vitreous cavity, avoiding the lens.
- Post-Injection Monitoring and Endpoint:
  - Monitor animals for any adverse effects.
  - At the study endpoint (e.g., 4, 8, or 12 weeks post-injection), euthanize the animals for retinal tissue collection.

# Protocol 2: Quantification of Pericyte Loss in Retinal Vasculature

This protocol describes the preparation of retinal flat mounts and subsequent immunohistochemical staining to visualize and quantify pericytes and endothelial cells.

#### Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA)
- Triton X-100
- Bovine serum albumin (BSA)
- · Primary antibodies:
  - Anti-PDGFRβ (Platelet-derived growth factor receptor beta) for pericytes.
  - Anti-NG2 (Neural/glial antigen 2) for pericytes.
  - Anti-Collagen IV for basement membrane.



- o Isolectin B4 or anti-CD31 (PECAM-1) for endothelial cells.
- Fluorescently-conjugated secondary antibodies.
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
- Mounting medium.
- Fluorescence microscope.

#### Procedure:

- Retinal Dissection and Fixation:
  - Enucleate eyes and fix in 4% PFA for 1-2 hours at 4°C.
  - Dissect the retina from the eyecup in PBS.
- Immunohistochemistry:
  - Permeabilize the retina in PBS with 1% Triton X-100 for 1 hour.
  - Block non-specific binding with a blocking buffer (e.g., PBS with 0.5% Triton X-100 and 5% BSA) for 2 hours.
  - Incubate with primary antibodies overnight at 4°C.
  - Wash thoroughly with PBS.
  - Incubate with appropriate fluorescently-conjugated secondary antibodies and DAPI for 2 hours at room temperature.
  - Wash thoroughly with PBS.
- Mounting and Imaging:
  - Make four radial incisions in the retina and flat-mount it on a slide with the ganglion cell layer facing up.



- Coverslip with mounting medium.
- Image the retinal vasculature using a fluorescence or confocal microscope.
- Quantification:
  - Acquire images from standardized regions of the retina (e.g., mid-periphery).
  - Count the number of pericyte cell bodies (PDGFRβ or NG2-positive, with a DAPI-stained nucleus) and endothelial cells (DAPI-stained nuclei within the Isolectin B4 or CD31positive vessel network).
  - Calculate the pericyte-to-endothelial cell (P/E) ratio. A decrease in this ratio indicates pericyte loss.
  - Alternatively, measure pericyte coverage as the percentage of the vascular area colocalized with a pericyte marker.

### **Expected Outcomes and Interpretation**

Treatment with **faricimab** in a diabetic animal model is hypothesized to prevent or reduce pericyte loss compared to vehicle-treated diabetic controls. This would be evidenced by:

- A higher pericyte-to-endothelial cell ratio in the faricimab-treated group compared to the diabetic control group, approaching the ratio observed in non-diabetic controls.
- Increased pericyte coverage of the retinal capillaries in the faricimab-treated group.
- A reduction in acellular capillaries, which are a consequence of pericyte and endothelial cell loss.

These findings would provide direct evidence for the role of **faricimab** in preserving vascular stability at a cellular level in the context of diabetic retinopathy.

### Conclusion

**Faricimab**'s dual inhibition of Ang-2 and VEGF-A offers a unique and powerful tool for investigating the mechanisms of pericyte loss in diabetic retinopathy and for evaluating a



therapeutic strategy aimed at preserving the retinal microvasculature. The protocols outlined here provide a foundation for preclinical studies to elucidate the cellular and molecular effects of **faricimab**, contributing to a deeper understanding of its potential to alter the course of this sight-threatening disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Faricimab for neovascular age-related macular degeneration and diabetic macular edema: from preclinical studies to phase 3 outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Angiopoietin in Retinal Vascular Diseases: A Literature Review and Summary of Clinical Trials Involving Faricimab [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Faricimab (Vabysmo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical Review Faricimab (Vabysmo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Pericyte Loss in Diabetic Retinopathy with Faricimab: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580027#using-faricimab-to-investigate-pericyte-loss-in-diabetic-retinopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com